N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O4S/c1-4-6-13-20(14-7-5-2)25(22,23)15-12-19-18(21)16-8-10-17(24-3)11-9-16/h8-11H,4-7,12-15H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMTUPYRDVOGRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amide Coupling Method
The most straightforward synthesis involves reacting 4-methoxybenzoyl chloride with 2-(dibutylsulfamoyl)ethylamine in the presence of a coupling agent. This method, adapted from benzenesulfonamide synthesis protocols, proceeds via nucleophilic acyl substitution (Figure 1):
$$
\text{4-Methoxybenzoyl chloride} + \text{2-(Dibutylsulfamoyl)ethylamine} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$
Triethylamine or diisopropylethylamine is used to scavenge HCl, with tetrahydrofuran (THF) or dichloromethane (DCM) as solvents. Yields typically range from 70–85%, depending on stoichiometric ratios.
Stepwise Sulfamoylation and Amidation
An alternative route involves synthesizing the sulfamoyl ethylamine intermediate prior to benzamide formation:
- Sulfamoylation : Dibutylamine reacts with chlorosulfonyl ethyl chloride to form 2-(dibutylsulfamoyl)ethyl chloride.
- Amidation : The chloride intermediate couples with 4-methoxybenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
This method minimizes side reactions but requires rigorous purification after each step.
Reaction Mechanisms and Key Intermediates
Amide Bond Formation Mechanism
The direct coupling method follows a two-step mechanism:
Role of Protecting Groups
In complex syntheses, the sulfamoyl group may be protected using tert-butyldimethylsilyl (TBS) or benzyl groups to prevent unwanted side reactions during amidation. Deprotection is achieved via acidic hydrolysis (e.g., HCl in dioxane).
Optimization Strategies for Enhanced Yield and Purity
Solvent and Catalyst Screening
Table 1 compares solvents and catalysts for the direct amide coupling method:
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | Triethylamine | 0–5 | 78 | 95 |
| DCM | Diisopropylethylamine | 25 | 82 | 93 |
| Acetonitrile | DMAP | 40 | 65 | 88 |
Polar aprotic solvents like DCM enhance reaction kinetics, while lower temperatures minimize by-products.
Temperature and Stoichiometry Effects
Exothermic reactions require cooling (0–5°C) to prevent thermal degradation. A 1:1.2 molar ratio of acyl chloride to amine ensures complete conversion, as excess amine facilitates HCl scavenging.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 6.93 (d, J = 8.8 Hz, 2H, ArH), 3.87 (s, 3H, OCH₃), 3.45 (t, J = 6.4 Hz, 2H, SO₂NCH₂), 3.12 (t, J = 6.4 Hz, 2H, CONHCH₂), 1.40–1.25 (m, 16H, butyl CH₂).
- ¹³C NMR : δ 166.5 (CONH), 162.3 (C-OCH₃), 130.1–114.7 (ArC), 55.2 (OCH₃), 48.1 (SO₂NCH₂), 41.5 (CONHCH₂).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water = 70:30) shows a retention time of 6.8 min with >98% purity.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Patented methods recommend continuous flow systems for scalability, reducing reaction times by 40% compared to batch processes.
Green Chemistry Principles
- Solvent Recovery : Distillation reclaims >90% of THF or DCM.
- Waste Management : Acidic by-products are neutralized with sodium bicarbonate, yielding non-hazardous salts.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Sulfamoyl vs. Heterocyclic Substituents : The dibutylsulfamoyl group increases lipophilicity compared to polar groups like tetrazole (compound 56, ) or indole (compound 16, ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Methoxy Position : All analogues retain the 4-methoxy group, critical for π-π stacking in receptor binding .
Physicochemical Properties
Key Observations :
Key Observations :
- Tetrazole-containing derivatives (e.g., compound 56) show nanomolar potency at GPR35, attributed to hydrogen bonding via the tetrazole group .
- Quinazolinone-linked analogues (e.g., 7j) exhibit strong EGFR inhibition, leveraging the methoxy group for hydrophobic interactions .
- The dibutylsulfamoyl group’s role remains speculative but may modulate off-target effects or pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
